6-Methyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
6-Methyl-1,2,3,4-tetrahydroquinoline is used as a pharmaceutical intermediate . It is a reactant that undergoes acceptorless hydrogenation and dehydrogenation in the presence of a molecular iron catalyst .
Synthesis Analysis
The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline has been studied extensively. For instance, a synthetic route based on Sonogashira-type cross-coupling reactions has been reported . Another study highlighted the design and synthetic approaches of a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold .Molecular Structure Analysis
The molecular formula of this compound is C9H12N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound undergoes acceptorless hydrogenation and dehydrogenation in the presence of a molecular iron catalyst . It has also been used as an intermediate in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 148.21 . It is insoluble in water .Scientific Research Applications
Analytical Chemistry Applications
6-Methyl-1,2,3,4-tetrahydroquinoxaline and its derivatives are utilized in the development of analytical methodologies. For instance, derivatization with 1,2-diamino-4,5-dimethoxybenzene forms 6,7-dimethoxy-2-methylquinoxaline, which facilitates the liquid chromatographic fluorimetric assay of methylglyoxal in chemical and biological systems. This approach aids in the precise measurement of trace amounts of methylglyoxal, a key compound involved in various biological processes and disease states (McLellan & Thornalley, 1992).
Pharmaceutical Synthesis
The compound plays a critical role in the synthesis of pharmaceuticals. Asymmetric hydrogenation of quinoxalines, including derivatives of this compound, leads to optically pure tetrahydroquinoxaline derivatives. These derivatives are significant for their potential in pharmaceutical applications, such as vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein, highlighting the importance of chirality in medicinal chemistry (Tang et al., 2009).
Material Science
In material science, derivatives of this compound are investigated for their antioxidative properties. For instance, studies have shown that 2-methyl-1,2,3,4-tetrahydroquinoxaline exhibits high antioxidant activity, potentially outperforming conventional antioxidants like BHT and Nonflex AW. This suggests its utility in enhancing the durability and stability of materials prone to oxidative degradation (Nishiyama et al., 2003).
Antimicrobial Research
This compound-based compounds have been synthesized and evaluated for their antimicrobial properties. Derivatives of this compound have shown promising activity against various bacterial strains, suggesting their potential application in developing new antibacterial agents. This aligns with the ongoing search for effective treatments against drug-resistant bacteria, underlining the significance of quinoxaline derivatives in antimicrobial drug discovery (Singh et al., 2010).
Safety and Hazards
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGSFBDCUNKGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287106 | |
Record name | 6-methyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-93-6 | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6639-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 48959 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC48959 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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